molecular formula C13H14O5 B14149991 Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-1-carboxylate CAS No. 105881-97-8

Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-1-carboxylate

Cat. No.: B14149991
CAS No.: 105881-97-8
M. Wt: 250.25 g/mol
InChI Key: YUHKVFTVEJNHJO-UHFFFAOYSA-N
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Description

Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-1-carboxylate is a complex organic compound with the molecular formula C₁₃H₁₄O₅ and a molecular weight of 250.247 g/mol . This compound is characterized by its unique tricyclic structure, which includes an oxatricyclo ring system. It is primarily used in various chemical research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable diene with an ester, followed by oxidation and esterification reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained with high yield .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols .

Scientific Research Applications

Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-1-carboxylate is unique due to its specific combination of functional groups and its oxatricyclo ring system. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

105881-97-8

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undec-8-ene-1-carboxylate

InChI

InChI=1S/C13H14O5/c1-2-17-12(16)13-5-3-7(4-6-13)8-9(13)11(15)18-10(8)14/h3,5,7-9H,2,4,6H2,1H3

InChI Key

YUHKVFTVEJNHJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(C=C1)C3C2C(=O)OC3=O

Origin of Product

United States

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